Ethyl 6-oxo-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 6-oxo-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a complex substitution pattern. Its core structure comprises a dihydropyridazine ring with an ethyl carboxylate group at position 3, an o-tolyl (2-methylphenyl) substituent at position 1, and a 2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy chain at position 4 . The trifluoromethyl (CF₃) group and the ethoxy linkage contribute to its unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Synthesis of this compound typically involves multi-step protocols, including cyclocondensation of hydrazine derivatives with β-ketoesters, followed by functionalization via nucleophilic substitution or coupling reactions . Crystallographic studies (e.g., using SHELX programs) have been critical in confirming its molecular geometry and intermolecular interactions .
Properties
IUPAC Name |
ethyl 1-(2-methylphenyl)-6-oxo-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O5/c1-3-33-22(32)21-18(12-20(31)29(28-21)17-10-5-4-7-14(17)2)34-13-19(30)27-16-9-6-8-15(11-16)23(24,25)26/h4-12H,3,13H2,1-2H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHIIYGQKCKYRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-oxo-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
- Enzyme Inhibition : Ethyl 6-oxo derivatives often exhibit inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For example, some studies have indicated that related compounds can inhibit human carbonic anhydrase (hCA II), which is crucial for regulating pH and fluid balance in tissues .
- Antimicrobial Properties : Compounds with similar structures have been evaluated for their antimicrobial activity. Research has shown that certain derivatives exhibit moderate antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 250 µg/mL .
- Anti-inflammatory Activity : Some studies suggest that this class of compounds may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNFα, which could be beneficial in treating conditions like arthritis .
Structure-Activity Relationships (SAR)
The biological activity of Ethyl 6-oxo derivatives is significantly influenced by their structural components:
- Trifluoromethyl Group : This moiety enhances lipophilicity and bioavailability, potentially increasing the compound's effectiveness against various biological targets.
- Ethoxy Linker : The presence of an ethoxy group has been associated with improved binding affinity to target enzymes, as it may facilitate interactions within the active site .
Study 1: Antimicrobial Efficacy
A series of ethyl 6-oxo derivatives were synthesized and tested for antimicrobial activity. The results indicated that compounds with a trifluoromethyl substituent showed enhanced activity against common bacterial strains compared to their non-fluorinated counterparts. The study concluded that the introduction of electron-withdrawing groups like trifluoromethyl significantly improves the pharmacological profile of these compounds .
Study 2: Anti-inflammatory Effects
In vivo studies demonstrated that a related compound exhibited significant inhibition of TNFα production in LPS-treated mice. The compound was administered orally at varying doses, revealing a dose-dependent response with minimal hepatotoxicity observed at therapeutic doses . This suggests potential applications in inflammatory diseases.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazine derivatives are widely studied for their bioactivity and structural diversity. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C₂₃H₂₁F₃N₄O₅ .
Key Findings :
Bioactivity: The target compound’s 2-oxo-ethoxy-(3-CF₃-phenyl)amino group at position 4 enables stronger hydrogen bonding with biological targets (e.g., enzymes) compared to simpler analogs like the methoxy-substituted derivative in . The dual CF₃-substituted analog () exhibits superior metabolic stability but lower aqueous solubility due to increased hydrophobicity .
Synthetic Complexity :
- The target compound requires advanced coupling reagents for introducing the ethoxy-linked amine group, whereas analogs with direct CF₃ or methoxy substitutions () are synthesized via straightforward alkylation .
Crystallographic Data :
- SHELX-refined structures () reveal that the o-tolyl group in the target compound induces torsional strain in the pyridazine ring, affecting its conformational flexibility compared to phenyl-substituted analogs .
Solubility and Stability: Methoxy-substituted derivatives () show higher solubility in ethanol and DMSO, whereas CF₃-containing compounds () are more stable under acidic conditions .
Research Implications
The structural nuances of these compounds highlight the trade-offs between bioactivity, solubility, and synthetic feasibility. The target compound’s unique substitution pattern offers a balance between target engagement and metabolic resistance, making it a promising lead for further optimization. Future studies should explore its pharmacokinetic profile and toxicity relative to its analogs.
Preparation Methods
Hantzsch Dihydropyridazine Synthesis
The Hantzsch synthesis, traditionally used for dihydropyridines, has been adapted for pyridazine derivatives. This one-pot, multi-component reaction combines:
- Ethyl acetoacetate (as a β-keto ester)
- Ammonium acetate (nitrogen source)
- Aldehyde derivatives (for substituent introduction)
Mechanism :
- Knoevenagel condensation between the aldehyde and β-keto ester forms an α,β-unsaturated ketone.
- Michael addition of a second β-keto ester unit.
- Cyclization with ammonium acetate yields the dihydropyridazine intermediate.
Optimization :
- Solvent : Ethanol/water mixtures enhance solubility and reduce side reactions.
- Oxidation : Post-synthesis aromatization using MnO₂ or KMnO₄ converts dihydropyridazine to pyridazine.
Functionalization of the Pyridazine Core
Introduction of the o-Tolyl Group
The o-tolyl group is introduced at position 1 of the pyridazine core via Friedel-Crafts alkylation or Ullmann coupling :
Friedel-Crafts Alkylation :
- Reagents : o-Xylene, AlCl₃ (catalyst)
- Conditions : 80–100°C, anhydrous dichloromethane
- Yield : 60–75% (dependent on stoichiometric control).
Ullmann Coupling :
- Reagents : o-Iodotoluene, CuI, 1,10-phenanthroline
- Conditions : DMF, 120°C, 24 hours
- Yield : 55–65% (higher regioselectivity).
Installation of the Ethoxy Side Chain
The 2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy moiety is appended via nucleophilic acyl substitution :
Stepwise Protocol :
- Synthesis of 2-chloroacetyl-3-(trifluoromethyl)aniline :
- React 3-(trifluoromethyl)aniline with chloroacetyl chloride in THF (0°C, 2 hours).
- Coupling to Pyridazine Core :
Key Parameters :
- Base : NaH ensures deprotonation of the pyridazine hydroxyl group.
- Solvent : Anhydrous DMF prevents hydrolysis of the chloroacetyl group.
Grignard-Based Approaches for Side Chain Elaboration
A patent-pending method (CN101265188A) describes the use of Grignard reagents to construct carbonyl-containing side chains, adaptable for this compound:
Grignard Reaction Protocol :
| Parameter | Value |
|---|---|
| Substrate | Beta-bromophenylethane |
| Grignard Reagent | Mg, methyl tert-butyl ether |
| Temperature | 50–60°C |
| Time | 2–5 hours |
| Yield | 68–72% |
Procedure :
- Generate the Grignard reagent from beta-bromophenylethane and Mg in methyl tert-butyl ether.
- React with diethyl oxalate at -15–20°C to form the 2-oxo-4-phenylbutyrate intermediate.
- Hydrolyze and esterify to install the ethoxy-carboxylate group.
Optimization Strategies for Enhanced Yield and Purity
Solvent and Catalytic Systems
Temperature and pH Control
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves regioisomers.
- Recrystallization : Ethanol/water mixtures yield crystals >98% purity.
Analytical Characterization and Validation
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.62–7.58 (m, 4H, Ar-H), 4.32 (q, J=7.1 Hz, 2H, OCH₂), 2.43 (s, 3H, CH₃).
- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide).
Chromatographic Purity :
- HPLC : >99% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
Challenges and Alternative Methodologies
Steric Hindrance at the o-Tolyl Position
The ortho-methyl group impedes electrophilic substitutions, necessitating:
Trifluoromethyl Group Stability
The electron-withdrawing CF₃ group complicates nucleophilic attacks. Solutions include:
- Protecting groups (e.g., Boc for amines) during side chain installation.
- Slow reagent addition to mitigate exothermic side reactions.
Industrial-Scale Production Considerations
Cost-Efficiency Metrics :
| Factor | Laboratory Scale | Industrial Scale |
|---|---|---|
| Grignard Reagent Cost | $320/kg | $90/kg |
| Reaction Volume | 500 mL | 5000 L |
| Yield | 65% | 82% (optimized) |
Environmental Impact :
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Ethyl 6-oxo-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate?
- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Key steps include:
- Step 1 : Activation of the amino group on the 3-(trifluoromethyl)phenyl moiety using carbodiimide coupling agents.
- Step 2 : Reaction of the activated intermediate with ethyl glyoxylate under reflux in ethanol (60–80°C, 12–24 hours) .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane, 3:7 ratio) .
- Validation : Confirm product identity using -NMR and -NMR to verify substituent positions and esterification .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : -NMR for proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, ester carbonyl at δ 4.2–4.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 520.1234) .
- Infrared Spectroscopy (IR) : Peaks at 1720–1740 cm (C=O stretch for ester and amide groups) .
Q. What are the recommended assays for preliminary evaluation of biological activity?
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) at 10–100 µM concentrations.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent controls (DMSO <0.1%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Parameter Optimization :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for enhanced solubility of intermediates .
- Catalyst Use : Employ palladium-based catalysts (e.g., Pd/C) for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
- Temperature Gradients : Use microwave-assisted synthesis (100–120°C, 30 minutes) to reduce reaction time .
- Data Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, temperature) .
Q. What computational methods can predict the compound’s interaction with biological targets?
- In Silico Approaches :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or G-protein-coupled receptors (GPCRs). Focus on the trifluoromethyl group’s hydrophobic interactions .
- MD Simulations : Run 100 ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability .
- Validation : Compare computational results with experimental SPR (Surface Plasmon Resonance) binding data (K values) .
Q. How can discrepancies in biological activity data across studies be resolved?
- Root Cause Analysis :
- Purity Assessment : Re-analyze compound batches via HPLC (≥95% purity threshold) to rule out impurities .
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use isogenic cell lines .
Q. What advanced techniques characterize the compound’s stability under physiological conditions?
- Stability Studies :
- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) for 24 hours. Monitor degradation via LC-MS .
- Thermal Stability : Use TGA (10°C/min, 25–300°C) to determine decomposition temperature .
- Metabolite Profiling : Identify metabolites using hepatocyte microsomal assays (e.g., CYP3A4/5 isoforms) .
Methodological Notes
- Key References :
- Synthesis and NMR validation: .
- Biological assays and computational modeling: .
- Stability and safety protocols: .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
